molecular formula C17H14FN5O2S B2852915 2-((4-Fluorophenyl)thio)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1327632-53-0

2-((4-Fluorophenyl)thio)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No. B2852915
M. Wt: 371.39
InChI Key: OIUDFSJSUBIJTK-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H14FN5O2S and its molecular weight is 371.39. The purity is usually 95%.
BenchChem offers high-quality 2-((4-Fluorophenyl)thio)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Fluorophenyl)thio)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-((4-Fluorophenyl)thio)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone involves the synthesis of the intermediate compounds, which are then used to synthesize the final product. The synthesis pathway involves the use of various chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions.

Starting Materials
4-fluorobenzenethiol, 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-amine, 2-bromo-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone, sodium hydride, potassium carbonate, acetonitrile, dimethylformamide, ethyl acetate, wate

Reaction
Step 1: Synthesis of 4-fluorobenzenethiol by nucleophilic substitution of 4-fluorobenzene with sodium hydride and sulfur, Step 2: Synthesis of 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-amine by condensation of pyrazine-2-carboxylic acid with hydrazine hydrate and ammonium carbonate, Step 3: Synthesis of 2-bromo-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone by cyclization of 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-amine with ethyl bromoacetate and potassium carbonate, Step 4: Synthesis of 2-((4-Fluorophenyl)thio)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone by nucleophilic substitution of 2-bromo-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone with 4-fluorobenzenethiol in the presence of potassium carbonate and dimethylformamide, followed by purification using ethyl acetate and wate

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O2S/c18-12-1-3-13(4-2-12)26-10-15(24)23-8-11(9-23)17-21-16(22-25-17)14-7-19-5-6-20-14/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUDFSJSUBIJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSC2=CC=C(C=C2)F)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Fluorophenyl)thio)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

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